MSSA vs MRSA MIC Differential: A Binary Susceptibility Marker for Oxacillin
Oxacillin exhibits a pronounced binary susceptibility profile that distinguishes MSSA from MRSA isolates with a MIC differential exceeding 100-fold. In a 2021 study of 28 MRSA and 166 MSSA clinical strains, oxacillin MICs for MSSA ranged from ≤0.12 to 2 μg/mL (MIC₅₀ = 0.25 μg/mL, MIC₉₀ = 1 μg/mL), with 100% of MSSA isolates categorized as susceptible. In contrast, MRSA isolates demonstrated oxacillin MICs ranging from 4 to 256 μg/mL (MIC₅₀ = 32 μg/mL, MIC₉₀ = 128 μg/mL), with 0% susceptible [1]. The oxacillin MIC₉₀ for MRSA (128 μg/mL) is approximately 128-fold higher than the MIC₉₀ for MSSA (1 μg/mL). This binary pattern contrasts with ceftobiprole, a newer anti-MRSA cephalosporin that inhibits both MSSA and MRSA at MICs ≤4 μg/mL [2].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | MSSA: MIC range ≤0.12-2 μg/mL, MIC₅₀ = 0.25 μg/mL, MIC₉₀ = 1 μg/mL, 100% susceptible (n=166); MRSA: MIC range 4-256 μg/mL, MIC₅₀ = 32 μg/mL, MIC₉₀ = 128 μg/mL, 0% susceptible (n=28) |
| Comparator Or Baseline | MSSA (same strains): Cefoxitin MIC ≤4 μg/mL (100% susceptible); Ampicillin MIC range ≤0.12 to >16 μg/mL (41% susceptible) |
| Quantified Difference | Oxacillin MIC₉₀ for MRSA (128 μg/mL) is 128× higher than MSSA MIC₉₀ (1 μg/mL); 100% vs 0% susceptibility differential |
| Conditions | Microbroth dilution MIC determination against clinical isolates; MRSA (n=28) and MSSA (n=166) strains |
Why This Matters
Procurement of oxacillin as a susceptibility testing reference standard is justified by its well-defined, binary MIC breakpoint that reliably discriminates MSSA from MRSA, despite its inferior sensitivity for low-level resistance detection compared to cefoxitin.
- [1] Kang YR, et al. Minimum inhibitory concentrations of antimicrobial agents against methicillin-resistant and methicillin-susceptible Staphylococcus aureus strains. Sci Rep. 2021;11:5441. doi:10.1038/s41598-021-84481-6 View Source
- [2] Fritsche TR, Sader HS, Jones RN. Antimicrobial activity of ceftobiprole, a novel anti-methicillin-resistant Staphylococcus aureus cephalosporin, tested against contemporary pathogens: results from the SENTRY Antimicrobial Surveillance Program (2005-2006). Diagn Microbiol Infect Dis. 2008;61(1):86-95. View Source
